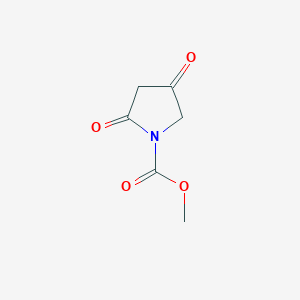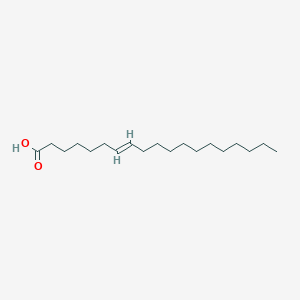
7E-nonadecenoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cis- and trans-7- and 8-octadecenoic acids, closely related to 7E-nonadecenoic acid, involves methods ensuring structural accuracy. Compounds like 7-octadecynoic acid and their derivatives have been reported, utilizing intermediates such as hexamethylene bromochloride and 1-chloro-6-heptadecyne, highlighting the complexity and versatility of synthesis strategies (S. Fusari, K. W. Greenlee, & J. B. Brown, 1951).
Molecular Structure Analysis
The molecular structure of 7E-nonadecenoic acid and related compounds can be elucidated through various spectroscopic methods, including NMR and IR. For example, 10-hydroxy-8(Z)-octadecenoic acid, an intermediate in the synthesis of similar compounds, provides insights into the unsaturation and hydroxylation patterns critical for understanding 7E-nonadecenoic acid's structure (C. Hou & M. Bagby, 1992).
Chemical Reactions and Properties
Chemical reactions involving 7E-nonadecenoic acid and its derivatives often include hydroxylation and double bond rearrangement. For instance, the bioconversion of oleic acid to 7,10-dihydroxy-8(E)-octadecenoic acid involves unique reactions such as the introduction of hydroxyl groups and double bond shifts, showcasing the reactive versatility of these compounds (C. Hou, M. Bagby, R. Plattner, & S. Koritala, 1991).
Physical Properties Analysis
The physical properties of compounds related to 7E-nonadecenoic acid, such as their melting points and extinction coefficients, reveal patterns that can be related to their molecular structure. The alternating patterns of melting points among cis- and trans-octadecenoic acids and their derivatives illustrate the impact of molecular configuration on physical properties (S. Fusari, K. W. Greenlee, & J. B. Brown, 1951).
Chemical Properties Analysis
The chemical properties of 7E-nonadecenoic acid derivatives, such as reactivity towards hydroxylation and the ability to undergo double bond rearrangement, are central to their applications and functional significance. The production of dihydroxyoctadecenoic acids from oleic acid by microbial action exemplifies the chemical versatility and potential utility of these compounds in producing industrially valuable chemicals (C. Hou, M. Bagby, R. Plattner, & S. Koritala, 1991).
Wissenschaftliche Forschungsanwendungen
Transition Metal Complexes and Organic LEDs
Research into group 7 transition metal complexes with N-heterocyclic carbenes (NHC) has shown that these compounds can exhibit unique behaviors during synthesis and have potential applications ranging from biological markers to organic light-emitting diodes (OLEDs). The reactivity and stability of these complexes, especially those involving rhenium, indicate a promising area for developing new materials with luminescent properties or for radiopharmaceutical research (Hock et al., 2013).
Ultrahigh-Field MRI in Clinical Research
The advancement in magnetic resonance imaging (MRI) technology, particularly at 7 Tesla (7T), has opened new avenues for clinical research applications. These include enhanced brain imaging, musculoskeletal imaging, and potentially body imaging, despite the challenges. The high-resolution capabilities of 7T MRI could significantly benefit the understanding and diagnosis of various conditions (Moser et al., 2012).
Stable Isotopes in Clinical Research
The use of stable isotopes has become increasingly important in clinical research, offering safer and more applicable methods for studying metabolic processes, nutrient absorption, and pharmaceutical kinetics. This approach underscores the potential of using non-radioactive, stable compounds for diagnostic and research purposes, highlighting the importance of chemical specificity and safety in clinical studies (Halliday & Rennie, 1982).
Renewable Resources in Coatings Technology
Research into using renewable resources, such as plant proteins and vegetable oils, for coatings technology emphasizes the role of organic compounds in developing environmentally friendly materials. This includes exploring the properties of specific fatty acids and their derivatives for creating novel, solvent-free paints and coatings with adjustable characteristics (Derksen et al., 1996).
Safety And Hazards
7E-nonadecenoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Eigenschaften
IUPAC Name |
(E)-nonadec-7-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h12-13H,2-11,14-18H2,1H3,(H,20,21)/b13-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSJMRUSWQBXNI-OUKQBFOZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC=CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC/C=C/CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801313008 | |
| Record name | (7E)-7-Nonadecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801313008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-nonadec-7-enoic acid | |
CAS RN |
191544-99-7 | |
| Record name | (7E)-7-Nonadecenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191544-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (7E)-7-Nonadecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801313008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




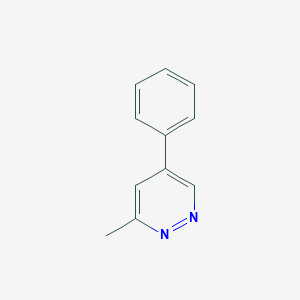
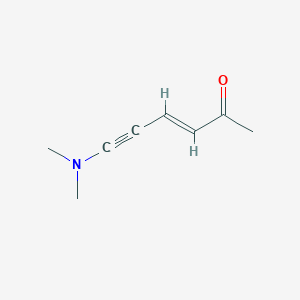

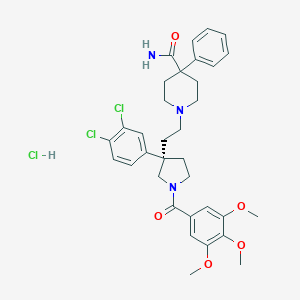
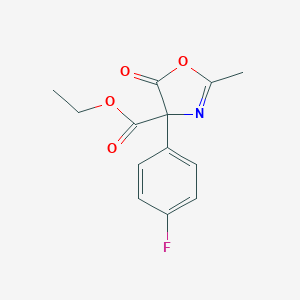
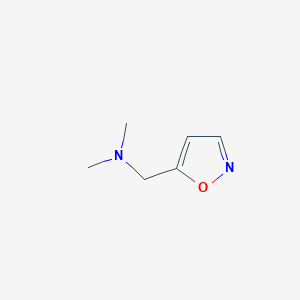
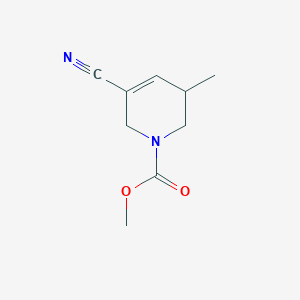
![Furo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B63831.png)
![2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)acetonitrile](/img/structure/B63835.png)
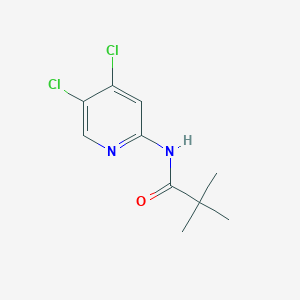
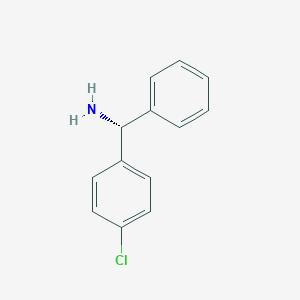
![4-Butyl-1H-benzo[d]imidazol-6-amine](/img/structure/B63838.png)
